molecular formula C11H10BrNO2 B14892552 5-Bromo-n,3-dimethylbenzofuran-2-carboxamide

5-Bromo-n,3-dimethylbenzofuran-2-carboxamide

Cat. No.: B14892552
M. Wt: 268.11 g/mol
InChI Key: CYHYVFUZWYCGIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n,3-dimethylbenzofuran-2-carboxamide typically involves the bromination of n,3-dimethylbenzofuran-2-carboxamide. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n,3-dimethylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-n,3-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-n,3-dimethylbenzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-N,3-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H10BrNO2/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(14)13-2/h3-5H,1-2H3,(H,13,14)

InChI Key

CYHYVFUZWYCGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC

Origin of Product

United States

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